![molecular formula C39H57FN4O4 B1678296 Paliperidonpalmitat CAS No. 199739-10-1](/img/structure/B1678296.png)
Paliperidonpalmitat
Übersicht
Beschreibung
Paliperidone Palmitate, also known as 9-hydroxyrisperidone, is an atypical antipsychotic . It is mainly used to treat schizophrenia and schizoaffective disorder . It is marketed by Janssen Pharmaceuticals . Paliperidone was approved by the US Food and Drug Administration (FDA) for the treatment of schizophrenia in December 2006 . Paliperidone palmitate is a long-acting injectable formulation of paliperidone palmitoyl ester .
Physical And Chemical Properties Analysis
Two different forms of Paliperidone Palmitate, namely PP-1 and PP-2, were prepared by different crystallization methods. The contact angle, morphology, and crystallinity of the PPs were characterized . Different crystallization processes did not change the crystal of PP, but changed the crystallinity of PP .In Vivo
Paliperidone palmitate has been used in a variety of in vivo studies, primarily to investigate its pharmacological effects. It has been used to investigate the effects of Paliperidone Palmitate on dopamine and serotonin receptor activity, as well as its effects on behavior in animal models of schizophrenia. It has also been used to investigate the pharmacokinetics of Paliperidone Palmitate, as well as its effects on the liver and kidneys.
In Vitro
Paliperidone palmitate has also been used in a variety of in vitro studies. It has been used to investigate the effects of Paliperidone Palmitate on receptor binding, as well as its effects on a variety of cell types, including neuronal cells and cancer cells. It has also been used to investigate the pharmacokinetics of Paliperidone Palmitate, as well as its effects on the metabolism of other drugs.
Wirkmechanismus
The mechanism of action of paliperidone palmitate is thought to be primarily mediated by its active metabolite paliperidone, which is a dopamine D2 and serotonin 5-HT2A receptor antagonist. Paliperidone binds to these receptors, blocking their activation and thus reducing the activity of dopamine and serotonin in the brain. This is thought to be responsible for its antipsychotic effects.
Biologische Aktivität
Paliperidone palmitate has been shown to have a variety of biological activities in in vitro and in vivo studies. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects. It has also been shown to have anti-inflammatory, anticonvulsant, and antinociceptive effects.
Biochemical and Physiological Effects
Paliperidone palmitate has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the levels of dopamine and serotonin in the brain, as well as other neurotransmitters such as norepinephrine, GABA, and glutamate. It has also been shown to have an effect on the levels of hormones such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
Paliperidone palmitate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is an injectable form of risperidone, which is a widely used antipsychotic drug. This makes it easy to administer to laboratory animals. Another advantage is that it has a long duration of action, which makes it suitable for long-term studies. However, one limitation is that it is not available in a variety of formulations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
The future directions for research into paliperidone palmitate are numerous. One area of research is to investigate the effects of Paliperidone Palmitate on other psychiatric disorders, such as bipolar disorder and depression. Another area of research is to investigate the effects of Paliperidone Palmitate on cognitive function, as well as its potential use in the treatment of dementia. Additionally, further research is needed to investigate the long-term safety and efficacy of Paliperidone Palmitate, as well as its potential use in the treatment of other neurological disorders. Finally, research into the mechanism of action of Paliperidone Palmitate is needed to better understand its effects on the brain and body.
Wissenschaftliche Forschungsanwendungen
Reduzierung des psychiatrischen Dienstes
Paliperidonpalmitat wurde auf seine Wirksamkeit bei der Reduzierung des akuten psychiatrischen Dienstes für Patienten mit Psychosen untersucht. Eine retrospektive Spiegelbildstudie hob sein Potenzial zur Verringerung der Häufigkeit akuter psychiatrischer Interventionen hervor .
Familienbelastung und Rehabilitation
Die Forschung konzentrierte sich auch auf die Auswirkungen der Behandlung mit this compound auf die Belastung der Familien durch die Krankheit und die Rehabilitationseffekte bei schizophrenen Patienten in der Gemeinde. Es deutet auf Verbesserungen im Patientenmanagement und eine geringere Belastung für die Familien hin .
Arzneimittelformulierung und -bewertung
Wissenschaftliche Bemühungen wurden unternommen, um this compound-beladene Nanopartikel zu formulieren und zu bewerten, wobei ihre Oberflächentopographie, Textur und Morphologie untersucht wurden, um die Arzneimittelverabreichungssysteme zu optimieren .
Vergleich des Kristallisationsprozesses
Studien haben this compound, das durch verschiedene Kristallisationsprozesse gewonnen wurde, miteinander verglichen, um seine Natur und Eigenschaften zu untersuchen, was für die Entwicklung von Testformulierungen und den Vergleich mit Referenzformulierungen wie Invega Sustenna® entscheidend ist .
Potenzial für Langzeitbehandlungen
this compound wird als potenzielle Langzeitbehandlung für Schizophrenie untersucht. Sein Palmitatester und die injizierbare Formulierung bieten eine vielversprechende Option für Patienten, die eine anhaltende Medikamentenverabreichung benötigen .
Kontrollierte evidenzbasierte Studien
Kontrollierte, evidenzbasierte Studien wurden durchgeführt, um die Vorteile von this compound gegenüber derzeit verfügbaren Medikamenten zu beurteilen. Seine Wirksamkeit und Verträglichkeit sowohl in der akuten als auch in der Erhaltungstherapiephase sind von besonderem Interesse, zusammen mit flexiblen Dosierungsoptionen .
Safety and Hazards
Paliperidone Palmitate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Eigenschaften
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870217 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199739-10-1 | |
Record name | Paliperidone palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199739-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paliperidone Palmitate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALIPERIDONE PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.